molecular formula C7H11NO B14309645 Cyclohexenecarboxamide CAS No. 112170-66-8

Cyclohexenecarboxamide

Cat. No.: B14309645
CAS No.: 112170-66-8
M. Wt: 125.17 g/mol
InChI Key: SNDQOBHHPNQOBB-UHFFFAOYSA-N
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Description

Cyclohexenecarboxamide is an organic compound with the molecular formula C7H11NO It is a derivative of cyclohexene, where a carboxamide group is attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexenecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclohexene with formamide under specific conditions. Another method includes the catalytic hydrogenation of cyclohexenecarboxylic acid, followed by the conversion of the resulting cyclohexenecarboxaldehyde to this compound using ammonia or an amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic processes. These processes often use metal catalysts such as palladium or platinum to facilitate the hydrogenation and subsequent amide formation reactions. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Cyclohexenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexenecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexenecarboxamide involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxamide: Similar structure but lacks the double bond in the ring.

    Cyclohexylcarboxamide: Another similar compound with slight structural differences.

Uniqueness

Cyclohexenecarboxamide is unique due to the presence of the double bond in the cyclohexene ring, which imparts different chemical reactivity and properties compared to its saturated counterparts .

Properties

IUPAC Name

cyclohexene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDQOBHHPNQOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463616
Record name Cyclohexenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112170-66-8
Record name Cyclohexenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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